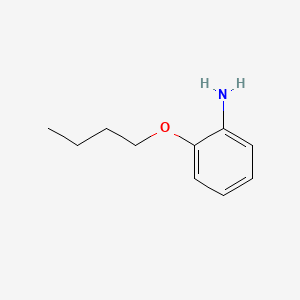

2-Butoxyaniline

Description

Contextualization within Aniline (B41778) Chemistry and Alkoxy-Substituted Arenes

2-Butoxyaniline, also known as o-butoxyaniline, is an aryl amine characterized by a butoxy group (–OCH₂CH₂CH₂CH₃) at the ortho position of an aniline ring. ontosight.ai Aniline and its derivatives are fundamental structures in organic chemistry, and the introduction of substituents onto the aromatic ring significantly modifies their chemical and physical properties. The amino group (-NH₂) confers basic properties to the molecule and provides a reactive site for numerous chemical transformations. ontosight.ai

The presence and nature of an alkoxy group on an aromatic ring, such as the butoxy group in this compound, are of significant academic interest. Alkoxy substituents influence the electron density of the arene ring, which in turn affects its reactivity in electrophilic substitution reactions and its interaction with other molecules. Studies on alkoxy-substituted arenes show that the length and position of the alkyl chain can impact physical properties and intermolecular interactions. For instance, in complex macrocycles like pillar chemicalbook.comarenes, which are constructed from 1,4-dialkoxybenzene subunits, the nature of the alkoxy groups is crucial for their host-guest properties and electrochemical behavior. mdpi.comresearchgate.net Research into various alkoxy-substituted compounds demonstrates that these groups can significantly alter fluorescence quantum yields and the rates of photochemical reactions, highlighting their importance in designing molecules with specific electronic and photophysical properties. nih.govacs.org The specific placement of the butoxy group at the ortho position in this compound introduces steric considerations that can direct the regioselectivity of its reactions, a key aspect in synthetic chemistry.

Interdisciplinary Research Landscape and Current Trends

The utility of this compound extends across multiple scientific disciplines, making it a subject of interdisciplinary research. This type of research integrates information, techniques, and theories from two or more disciplines to address complex problems that are beyond the scope of a single field. ed.ac.uk The application of this compound is a prime example of such an approach, bridging chemistry, materials science, and pharmacology.

In medicinal chemistry , this compound serves as a crucial intermediate for creating pharmacologically active molecules. ontosight.aiguidechem.com Research has shown its use in the synthesis of alkoxy-substituted aminoquinoxalines, which are being investigated for their potential anticancer activities. researchgate.net It has also been incorporated into N-aryl-cis-aziridine carboxylate esters through asymmetric catalysis, demonstrating its utility in building complex chiral structures for drug development. researchgate.net

In materials science , the compound is used to synthesize novel organic materials with specific functional properties. tuwien.at For example, its derivatives have been used to create perylene (B46583) tetracarboxylic diimides, which are n-type semiconductors studied for their optical and morphological properties in organic electronics. rroij.com Research has also demonstrated the synthesis of azo compounds from this compound derivatives for potential application in light-responsive materials. nih.gov

In polymer chemistry , the reactive amino group of this compound allows it to be used in the synthesis of polymers such as polyurethanes and polyimides. ontosight.ai This versatility underscores the compound's significance as a foundational molecule, where insights from organic synthesis are applied to develop new materials and potential therapeutics, embodying the principles of interdisciplinary science. mdpi.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4469-81-2 | cas.org |

| Molecular Formula | C₁₀H₁₅NO | ontosight.aicas.org |

| Molecular Weight | 165.23 g/mol | cas.org |

| Appearance | Solid | |

| Boiling Point | 136-137 °C (at 15 Torr) | |

| Density | 0.999 ± 0.06 g/cm³ (at 20 °C) | |

| Solubility | Very slightly soluble (0.45 g/L at 25 °C) |

Table 2: Selected Research Applications of this compound

| Field of Research | Application | Detailed Finding | Source(s) |

| Medicinal Chemistry | Anticancer Agents | Used to synthesize alkoxy-substituted aminoquinoxalines for evaluation as potential anticancer compounds. | researchgate.net |

| Medicinal Chemistry | Asymmetric Synthesis | Employed in the Brønsted acid-catalyzed synthesis of optically active cis-aziridines, important chiral building blocks. | researchgate.net |

| Materials Science | Organic Semiconductors | Serves as a precursor for N,N′-Bis(4-butoxyphenyl) perylene-3,4,9,10-tetracarboxylic diimide, a material studied for its optical and morphological properties. | rroij.com |

| Materials Science | Antimicrobial Dyes | Used as a starting reagent for novel azo compounds tested for activity against Staphylococcus aureus and Listeria monocytogenes. | nih.gov |

| Polymer Chemistry | Polymer Synthesis | Utilized as an intermediate in the creation of polymers like polyurethanes and polyimides. | ontosight.ai |

| Organic Synthesis | Dye & Pigment Precursor | Acts as a precursor in the synthesis of various azo dyes and pigments. | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTONKUCLPTRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196277 | |

| Record name | Aniline, o-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-81-2 | |

| Record name | 2-Butoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, o-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4469-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, o-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butoxyaniline and Its Precursors/derivatives

Alkylation Strategies for Aromatic Amines

Alkylation, the introduction of an alkyl group onto a molecule, is a fundamental process in the synthesis of 2-butoxyaniline and related compounds. This can be achieved through various methods, targeting either the hydroxyl group of a precursor or the amine group of aniline (B41778) itself.

Direct Alkylation of Aminophenols with Alkyl Halides

A primary route to this compound involves the O-alkylation of 2-aminophenol (B121084). This reaction, a classic example of the Williamson ether synthesis, is typically performed by reacting 2-aminophenol with a butyl halide, such as butyl bromide, in the presence of a base. ontosight.aimdpi.commasterorganicchemistry.com The base deprotonates the more acidic hydroxyl group of the aminophenol, forming a phenoxide ion that then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. masterorganicchemistry.com To prevent undesired N-alkylation of the amino group, it can be protected, for example, by reacting it with benzaldehyde. researchgate.netumich.edu After the O-alkylation is complete, the protecting group is removed by hydrolysis to yield the desired 2-alkoxyaniline. researchgate.netumich.edu

The choice of alkyl halide and reaction conditions can significantly influence the yield. More reactive alkyl halides like benzyl (B1604629) and allyl bromides generally result in high yields of the corresponding alkoxyanilines. researchgate.netumich.edu Primary alkyl halides, including methyl iodide and n-pentyl bromide, also provide satisfactory yields. researchgate.netumich.edu However, the use of secondary alkyl halides, such as isopropyl bromide, often leads to lower yields. researchgate.netumich.edu

Table 1: Selective O-Alkylation of Aminophenols

| Entry | Aminophenol | Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | o-Aminophenol | Benzyl Bromide | 2-Benzyloxyaniline | 93.5 | researchgate.netumich.edu |

| 2 | o-Aminophenol | Allyl Bromide | 2-Allyloxyaniline | 82.2 | researchgate.netumich.edu |

| 3 | o-Aminophenol | Methyl Iodide | 2-Methoxyaniline | 53.8 | researchgate.netumich.edu |

| 4 | o-Aminophenol | n-Pentyl Bromide | 2-Pentoxyyaniline | 62.8 | researchgate.netumich.edu |

| 5 | p-Aminophenol | Benzyl Bromide | 4-Benzyloxyaniline | 76.4 | researchgate.netumich.edu |

Another approach to synthesizing this compound begins with o-nitrophenol. The hydroxyl group is first butylated using a butyl halide. Subsequently, the nitro group is reduced to an amine, yielding this compound. ontosight.ai

Alkylation of Aniline Amine Moieties for Functionalized Compounds

While O-alkylation is key for synthesizing this compound itself, N-alkylation of the aniline amine group is a crucial method for creating a wide array of functionalized derivatives. organic-chemistry.org This can be achieved through several catalytic systems. For instance, a palladium-mediated oxidation of primary amines to imines, followed by the addition of aniline, allows for the alkylation of anilines with high atom economy. organic-chemistry.org Copper(II) acetate (B1210297) in the presence of di-tert-butyl peroxide can catalyze the cross-coupling of anilines with alkylborane reagents to produce N-alkylated anilines. organic-chemistry.org

Selective mono-alkylation of anilines can be achieved using specific reagents and conditions. For example, the Chan-Lam coupling reaction using methylboronic acid allows for the selective monomethylation of anilines. organic-chemistry.org Another method involves the condensation of aminophenols with an aldehyde, followed by reduction with sodium borohydride (B1222165) in a one-pot reaction to selectively prepare N-alkylated derivatives. researchgate.netumich.edu

Condensation and Coupling Reactions in Derivative Synthesis

Condensation and coupling reactions are powerful tools for building more complex molecules from this compound. unizin.org These reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water. unizin.org

For example, this compound can be condensed with 3-hydroxynaphthalene-2-carboxylic acid using phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave irradiation to synthesize N-(2-butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide. mdpi.com Similarly, condensation with perylene (B46583) tetracarboxylic dianhydride in molten imidazole (B134444) yields N,N′-Bis(4-butoxyphenyl) perylene-3,4,9,10-tetracarboxylic diimide. rroij.com Azo-compounds can also be synthesized from 4-butoxyaniline (B1265475) through a diazo coupling reaction. mdpi.com

Rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions represent another important strategy for synthesizing derivatives, particularly unsymmetrical 2,2′-diaminobiaryls, from aniline derivatives. rsc.org

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient pathway to complex molecular scaffolds. organic-chemistry.orgwikipedia.org These reactions are valued for their high atom economy and ability to rapidly generate molecular diversity. wikipedia.org

While specific examples directly involving this compound in MCRs are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to aniline derivatives. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for producing peptide-like structures from amines, carbonyl compounds, carboxylic acids, and isocyanides. organic-chemistry.orgwikipedia.orgmdpi.com For instance, the Ugi four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-amino carboxamide. mdpi.com Such reactions could potentially utilize this compound as the amine component to generate complex, highly functionalized molecules.

Electrochemical Polymerization Techniques for Polymeric Analogues

Electrochemical polymerization is a method used to synthesize conductive polymers from monomer units like aniline and its derivatives. rsc.orgscispace.comresearchgate.net This technique involves the direct polymerization of the monomer onto an electrode surface from an electrolyte solution. scispace.com The properties of the resulting polymer, such as poly(this compound), are influenced by experimental conditions including the solvent, doping acid, and temperature. rsc.org

Functionalized polyanilines are typically synthesized through the oxidative polymerization of aniline derivatives in an acidic medium. rsc.orgnih.gov The polymerization can be carried out using chemical oxidizing agents or through electrochemical methods like cyclic voltammetry, potentiostatic, or galvanostatic techniques. rsc.orgscispace.com The presence of substituents on the aniline ring, such as the butoxy group in this compound, affects the properties of the resulting polymer. For instance, the presence of two alkoxy groups can decrease the polymerization rate as the substituent chain length increases. nih.gov The electrochemical polymerization of aniline can also be performed in the presence of nanoparticles, like TiO2, to create composite materials with enhanced properties. mjcce.org.mk

Chemical Transformations and Reaction Mechanisms of 2 Butoxyaniline and Its Functionalized Forms

Nucleophilic and Electrophilic Pathways in Derivatives

The reactivity of 2-butoxyaniline is dominated by the nucleophilic character of its amino group and the electron-rich aromatic ring. The butoxy group, being an ortho, para-director and an activating group, enhances the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Conversely, derivatives of this compound can be engineered to act as electrophiles.

Nucleophilic Pathways:

At the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes the amino group a primary site for nucleophilic attack. It readily reacts with electrophiles such as alkyl halides and acyl chlorides. For example, this compound can be alkylated or acylated to form N-substituted derivatives. It can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases).

At the Aromatic Ring: The activating nature of the amino and butoxy groups makes the aromatic ring highly nucleophilic, particularly at the positions ortho and para to these groups. This facilitates electrophilic aromatic substitution reactions.

In Synthesis: this compound serves as a precursor in the synthesis of more complex molecules. For instance, it is used to produce azo dyes and pigments and acts as an intermediate in the creation of certain pharmaceuticals and polymers like polyurethanes and polyimides. ontosight.ai It can also be used in condensation reactions with compounds like perylene (B46583) tetracarboxylic dianhydride (PTCDA) to synthesize functional dyes. rroij.com

Electrophilic Pathways: While this compound itself is primarily nucleophilic, its derivatives can exhibit electrophilic properties.

Iminium Ions: Imines formed from the condensation of this compound can be protonated or activated by a Lewis acid to form electrophilic iminium ions. These ions are susceptible to attack by nucleophiles, a key step in reactions like the Mannich and Povarov reactions. beilstein-journals.orgru.nl

Imidazolium (B1220033) Salts: Functionalization of this compound to form an imidazolium salt, such as 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide, creates an electrophilic center at the imidazolium nitrogen, enabling it to participate in nucleophilic substitution reactions. smolecule.com

The dual nucleophilic/electrophilic potential of this compound derivatives is summarized in the following table.

| Reaction Type | Role of Aniline (B41778) Derivative | Reactant | Intermediate/Product | Reference(s) |

| N-Alkylation | Nucleophile | Alkyl Halide | N-Alkyl-2-butoxyaniline | |

| Condensation | Nucleophile | Aldehyde/Ketone | Imine (Schiff Base) | acs.org |

| Electrophilic Aromatic Substitution | Nucleophile | Electrophile (e.g., Br₂) | Ring-Substituted this compound | pressbooks.pub |

| Mannich Reaction | Electrophile (as Iminium ion) | Enol/Enolate | β-Amino Ketone | ru.nl |

| Nucleophilic Substitution | Electrophile (as Imidazolium salt) | Nucleophile | Substituted Imidazole (B134444) | smolecule.com |

Protonation, Deprotonation, and Acid-Base Equilibria in Imidazolium Salts

The acid-base properties of this compound derivatives are fundamental to their reactivity. The aniline moiety itself is basic, with the nitrogen's lone pair readily accepting a proton. ontosight.ai When this compound is incorporated into more complex structures like imidazolium salts, multiple acid-base equilibria come into play.

Consider the example of 2-(2-butoxyphenyl)-4,5-dihydro-1H-imidazol-1-ium bromide. smolecule.com This compound features a quaternary imidazolium cation. Such salts are known to undergo protonation and deprotonation reactions. smolecule.com The study of acid-base equilibria is crucial for understanding the behavior of these molecules in solution. ufl.edulibretexts.orgbu.edu

The primary equilibria involve:

Protonation of the Aniline Nitrogen (if unmodified): The original amino group can be protonated in acidic media to form an anilinium ion. google.com The pKa of the anilinium ion is a measure of the basicity of the aniline.

Deprotonation of the Imidazolium Ring: The C2 proton of the imidazolium ring is acidic and can be removed by a base to form an N-heterocyclic carbene (NHC). This is a key step in many organocatalytic reactions where NHCs are the active catalytic species. mdpi.com

Protonation/Deprotonation of other functional groups: The presence of other acidic or basic sites in the molecule, such as phenolic hydroxyls or carboxylic acids introduced through further derivatization, will establish additional equilibria in solution.

The equilibrium position is highly dependent on the pH of the solution. The general acid dissociation for a protonated species (HA) is given by: HA ⇌ H⁺ + A⁻ The equilibrium constant (Ka) and its logarithmic form (pKa) quantify the acid strength. libretexts.org

| Species | Equilibrium Process | Conjugate Acid/Base | Typical pKa Range (General) | Reference(s) |

| Anilinium Ion | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | This compound | 4-5 | cas.cz |

| Imidazolium Ion | Imidazolium-H⁺ ⇌ NHC + H⁺ | N-Heterocyclic Carbene (NHC) | 16-24 | uni-giessen.de |

| Phenolic Derivative | Ar-OH ⇌ Ar-O⁻ + H⁺ | Phenoxide | ~10 | libretexts.org |

Note: Specific pKa values for this compound derivatives would require experimental measurement but can be estimated from these general ranges.

Mechanistic Insights in Organocatalytic Reactions Involving Derivatives

Derivatives of this compound are valuable substrates in organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. mdpi.comuni-giessen.de These reactions often proceed with high stereoselectivity, providing routes to chiral molecules.

A prominent class of reactions involves the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. beilstein-journals.org Aniline derivatives can react with aldehydes to form imines in situ. The CPA then protonates the imine, generating a chiral iminium ion. This activation lowers the LUMO of the imine, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the nucleophile to attack one face of the iminium ion preferentially, leading to an enantiomerically enriched product. beilstein-journals.orgbohrium.com

Example Mechanism: CPA-Catalyzed Asymmetric Arylation In the asymmetric arylation of diazo compounds with aniline derivatives, a cooperative catalytic system of an achiral dirhodium complex and a chiral spiro phosphoric acid can be employed. acs.org

The dirhodium complex reacts with the diazo compound to form a rhodium carbene.

The aniline derivative attacks the rhodium carbene, leading to a zwitterionic intermediate.

The chiral phosphoric acid controls the enantioselectivity by facilitating a proton shift in this zwitterionic intermediate. acs.org

Another key mechanism involves enamine catalysis, where a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine. While this compound is a primary amine, its derivatives can be used as the non-chiral amine component in some reactions or as the nucleophilic partner that attacks an activated species. ru.nlnih.gov

| Catalyst Type | Aniline Derivative Role | Activated Intermediate | Reaction Type | Reference(s) |

| Chiral Phosphoric Acid (CPA) | Forms imine with aldehyde | Chiral Iminium Ion | Povarov, Friedel-Crafts | beilstein-journals.orgbohrium.com |

| Chiral Amine | Nucleophile | Enamine (from other reactant) | Michael Addition | ru.nlnih.gov |

| Rhodium/CPA Cooperative | Nucleophile | Zwitterionic intermediate | Asymmetric Arylation | acs.org |

Oxidative Polymerization Processes and Redox Transitions of Polyaniline Derivatives

This compound can undergo oxidative polymerization to form poly(this compound), a member of the polyaniline (PANI) family of conducting polymers. rsc.org The polymerization is typically carried out chemically using an oxidant like ammonium (B1175870) persulfate or electrochemically. rsc.orgacs.org The general mechanism for aniline polymerization is a complex, multi-stage process that proceeds via the formation of radical cations. researchgate.netmetu.edu.tr

The resulting polymer chain consists mainly of head-to-tail linked monomer units. rsc.org Polyaniline and its derivatives are remarkable for their ability to exist in several distinct, interconvertible oxidation states, which possess different chemical, optical, and electronic properties. The three principal forms are:

Leucoemeraldine: The fully reduced form, which is an insulator.

Emeraldine (B8112657): The half-oxidized form. In its protonated (salt) form, it is electrically conductive due to the formation of polarons (radical cations). researchgate.net

Pernigraniline: The fully oxidized form, which is an insulator. rsc.orgresearchgate.net

The transitions between these states are reversible redox processes that can be controlled by applying an electrochemical potential or by chemical oxidation/reduction. researchgate.net The incorporation of the butoxy substituent at the ortho position influences these redox transitions. Electron-donating groups like alkoxy groups generally affect the redox potentials. rsc.org However, the steric bulk of the substituent can also play a significant role. For poly(2-alkoxyanilines), as the length of the alkyl chain increases, the oxidation potential also tends to increase, an effect attributed to growing steric hindrance. rsc.org

| Oxidation State | Description | Conductivity | Typical Transition Potential vs Ag/AgCl (for PANI) | Reference(s) |

| Leucoemeraldine | Fully Reduced (-NH-) | Insulator | - | rsc.orgresearchgate.net |

| Emeraldine | Half Oxidized/Reduced | Conductive (as salt) | ~0.2 V (Leucoemeraldine to Emeraldine) | rsc.org |

| Pernigraniline | Fully Oxidized (=N-) | Insulator | ~0.8 V (Emeraldine to Pernigraniline) | rsc.org |

For poly-2-butoxyaniline, the potential for the first redox transition (leucoemeraldine to emeraldine) has been reported at approximately 340 mV. rsc.org

Radical Intermediate Formation and Stability in Polymerization

The initiation step of the oxidative polymerization of aniline and its derivatives is generally accepted to be the formation of a radical cation. google.comacs.orgresearchgate.net This is achieved by the removal of one electron from the aniline monomer by an oxidizing agent or at an electrode surface. acs.org

Formation: Aniline → Aniline Radical Cation (C₆H₅NH₂⁺•) + e⁻

For this compound, the presence of the electron-donating butoxy group facilitates this oxidation step, making it easier to form the initial radical cation compared to unsubstituted aniline. rsc.org

Coupling and Propagation: Once formed, these radical cations are highly reactive. The polymerization proceeds through the coupling of these radicals. The primary coupling mechanism is head-to-tail (para-coupling) between the nitrogen of one radical and the para-position of another, leading to the formation of dimers (e.g., 4-aminodiphenylamine) and subsequently longer oligomers and the final polymer. researchgate.netrsc.org

Stability: The stability of the radical intermediate is a critical factor influencing the polymerization process and the structure of the resulting polymer. rsc.org

Electronic Effects: Electron-donating substituents, such as the butoxy group, can stabilize the radical cation through resonance and inductive effects, delocalizing the positive charge and the unpaired electron. acs.org This stabilization can influence the rate of polymerization and the regioselectivity of the coupling reactions.

Steric Effects: The ortho-position of the butoxy group can introduce steric hindrance, which may affect the planarity of the growing polymer chains and the rate of radical coupling. rsc.org

The general stability of organic radicals is a key determinant of their role in reaction mechanisms, whether as transient, highly reactive species or as more persistent intermediates. rsc.org In aniline polymerization, the radical cation is a short-lived intermediate, but its stability is sufficient to allow for the propagation of the polymer chain. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Butoxyaniline, both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to elucidate its structural features.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the protons of the butoxy group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

In a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons of a related compound, p-butoxyaniline, were observed as a multiplet in the range of 7.07-7.23 ppm. rsc.org The amine protons often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening. For instance, in one analysis, the -NH₂ protons of a similar aniline (B41778) derivative appeared as a broad singlet at 3.67 ppm. rsc.org

The protons of the butoxy group give rise to characteristic signals. The terminal methyl (-CH₃) protons typically appear as a triplet, while the methylene (B1212753) (-CH₂-) groups adjacent to the oxygen and each other appear as triplets or multiplets. For example, in a derivative of butoxyaniline, the terminal methyl protons were observed as a triplet at 1.01 ppm, the two methylene groups of the butyl chain as multiplets around 1.54 and 1.82 ppm, and the methylene group attached to the oxygen as a triplet at 4.04 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Butoxyaniline Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic-H | 7.07 - 7.23 | m | rsc.org |

| -NH₂ | 3.67 | br s | rsc.org |

| -OCH₂- | 4.04 | t | rsc.org |

| -CH₂-CH₂-CH₂- | 1.82 | tt | rsc.org |

| -CH₂-CH₃ | 1.54 | tq | rsc.org |

| -CH₃ | 1.01 | t | rsc.org |

Note: 'm' denotes a multiplet, 'br s' a broad singlet, 't' a triplet, and 'tt' a triplet of triplets, 'tq' a triplet of quartets. Data is for illustrative purposes based on related structures.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

In the ¹³C NMR spectrum of a p-butoxyaniline derivative, the aromatic carbons show distinct signals. rsc.org The carbon atom bonded to the butoxy group is typically found further downfield compared to the other aromatic carbons. The chemical shifts for the aromatic carbons in a related compound were reported at 115.41, 126.70, 127.08, 127.19, 129.36, and 159.59 ppm. rsc.org

The carbon atoms of the butoxy group also have characteristic chemical shifts. The carbon atom of the methylene group attached to the oxygen (-OCH₂-) is the most deshielded of the butyl chain carbons. For a p-butoxyaniline derivative, the butoxy group carbons were observed at 13.88 (-CH₃), 19.30 (-CH₂-CH₃), 31.31 (-CH₂-CH₂-CH₂-), and 67.99 (-OCH₂-) ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for a p-Butoxyaniline Derivative

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic C-O | 159.59 | rsc.org |

| Aromatic C-N | 131.43 | rsc.org |

| Aromatic C-H | 115.41, 129.36 | rsc.org |

| Aromatic C (unsubstituted) | 126.70, 127.08, 127.19 | rsc.org |

| -OCH₂- | 67.99 | rsc.org |

| -CH₂-CH₂-CH₂- | 31.31 | rsc.org |

| -CH₂-CH₃ | 19.30 | rsc.org |

| -CH₃ | 13.88 | rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. ucla.edu The C-H stretching vibrations of the aromatic ring are generally observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the butoxy group appears in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org

The C=C in-ring stretching vibrations of the aromatic ring usually give rise to bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching vibration of the aryl ether linkage is typically found in the 1210-1320 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | ucla.edu |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | libretexts.org |

| Butoxy Group | C-H Stretch | 2850 - 2960 | libretexts.org |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | libretexts.org |

| Aryl Ether | C-O Stretch | 1210 - 1320 | libretexts.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The presence of the amino and butoxy substituents influences the position and intensity of these bands.

For aniline, two prominent absorption peaks are observed in the UV region at approximately 220 nm and 290 nm. researchgate.net The introduction of an alkoxy group, such as a butoxy group, can cause a bathochromic (red) shift in these absorption bands. For instance, in a study of p-alkoxyanilines, the band origins were observed at increasingly longer wavelengths as the alkyl chain length increased. For p-butoxyaniline, an intense transition was observed at 31543 cm⁻¹ (approximately 317 nm). Another study on a 2-hydroxy-4-butoxy aniline ligand reported a high-intensity absorption peak at 317 nm, which was assigned to an overlap of π→π* and n→π* transitions. rdd.edu.iq

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for Aniline and a Butoxy-substituted Aniline Derivative

| Compound | λₘₐₓ (nm) | Transition | Reference |

|---|---|---|---|

| Aniline | ~220, ~290 | π → π* | researchgate.net |

| 2-hydroxy-4-butoxy aniline | 317 | π→π* and n→π* | rdd.edu.iq |

| p-butoxyaniline | ~317 | π → π* |

Fluorescence Spectroscopy and Intramolecular Vibrational Redistribution (IVR) Studies

Fluorescence spectroscopy is a powerful tool for investigating the electronic structure and dynamics of molecules. mdpi.com In the case of alkoxyanilines, such as this compound, laser-induced fluorescence (LIF) techniques in supersonic jet expansion have been employed to study their vibronic spectroscopy in the S1 (first excited electronic state) and S0 (ground electronic state). rsc.org

Studies on a related isomer, p-butoxyaniline, have shown that the S1←S0 transition exhibits multiple band origins due to the presence of different conformers. rsc.org The strongest of these transitions for p-butoxyaniline was observed at 31,543 cm⁻¹. rsc.orgresearchgate.net The vibronic spectra reveal transitions in various vibrational modes, providing insight into the molecular structure and how it changes upon electronic excitation. rsc.orgresearchgate.net

Intramolecular Vibrational Redistribution (IVR) is a fundamental process that governs how vibrational energy flows within a molecule. nih.gov In the p-alkoxyaniline series, the dynamics of IVR have been shown to be dependent on the length of the alkoxy chain. For smaller members of the series, IVR is primarily influenced by changes in the electronic structure in the excited state. rsc.orgresearchgate.net However, for larger molecules like p-butoxyaniline, the IVR behavior scales with the density of vibrational states, a trend observed in other molecular series. rsc.orgresearchgate.net Furthermore, studies on p-butoxyaniline have revealed isomer-dependent IVR for the inversion excitation, highlighting the sensitivity of this process to the specific conformation of the molecule. rsc.orgresearchgate.net

Table 1: Spectroscopic Data for p-Butoxyaniline

| Spectroscopic Parameter | Value |

|---|---|

| Strongest S1←S0 Transition | 31,543 cm⁻¹ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and separating the resulting ions based on their mass-to-charge ratio (m/z). neu.edu.tr The process typically involves bombarding the sample with high-energy electrons, which causes the molecule to lose an electron and form a molecular ion (M+). neu.edu.tr This molecular ion peak in the mass spectrum reveals the molecular weight of the compound. savemyexams.com

Further fragmentation of the molecular ion can occur, where it breaks into smaller, charged fragments. neu.edu.tr The pattern of these fragment ions is unique to a particular molecule and can be used to deduce its structure. savemyexams.com Common fragmentation patterns in amines include alpha-cleavage, where the bond adjacent to the carbon-nitrogen bond is broken. libretexts.org For aromatic compounds, the fragmentation can reveal information about the substituents on the ring. The relative abundance of each fragment ion is plotted against its m/z value to generate a mass spectrum. neu.edu.tr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.org This method relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. anton-paar.comlibretexts.org The resulting diffraction pattern, consisting of a series of spots called reflections, contains information about the electron density distribution within the crystal. azolifesciences.comnih.gov

The fundamental principle behind X-ray crystallography is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. anton-paar.com To perform the analysis, a high-quality single crystal of the compound is required. wikipedia.org This crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.orgazolifesciences.com As the crystal is rotated, a complete set of diffraction data is collected. libretexts.org

Through a mathematical process known as Fourier transformation, the diffraction data is converted into a three-dimensional electron density map. azolifesciences.com This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous structural determination of the molecule in the solid state. azolifesciences.comwikipedia.org The final refined structure offers detailed insights into the molecular geometry and intermolecular interactions. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tus.iefilab.fr DSC can be used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. tus.ietorontech.com The technique provides information on the temperatures at which these transitions occur and the enthalpy changes associated with them. nih.gov

In a DSC experiment, the sample and an inert reference are heated or cooled at a controlled rate, and the difference in heat flow between them is measured. tus.iefilab.fr This data is plotted as a thermogram, which shows heat flow as a function of temperature. Peaks on the thermogram indicate endothermic or exothermic processes. For instance, melting is an endothermic process that appears as a peak on the DSC curve. nih.gov DSC is a valuable tool for characterizing the thermal properties of materials and can be used in various fields, including pharmaceuticals and materials science. torontech.com Studies on related compounds, such as 4-butoxyacetanilide, have utilized DSC to investigate their mesomorphic (liquid crystal) properties. lookchem.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Butoxyaniline |

| 4-Butoxyacetanilide |

| p-Pentyloxyaniline |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-butoxyaniline, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cond-mat.de It is based on the principle that the energy of a system can be determined from its electron density, a simpler quantity to work with than the complex many-electron wavefunction. cond-mat.de DFT has been successfully applied to a wide array of molecules to predict geometries, reaction energies, and other properties with remarkable accuracy. cond-mat.deresearchgate.net

In the context of aniline (B41778) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize molecular geometries and predict various molecular properties. researchgate.net These calculations are crucial for understanding the structural and electronic characteristics that govern the chemical behavior of these compounds. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical reactivity and stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive. For instance, in studies of aniline derivatives, the HOMO-LUMO gap is used to correlate with the molecule's reactivity and stability. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. irjweb.com

Natural Bond Orbital (NBO) Analysis for Stereo Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu This analysis allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and charge delocalization. icm.edu.pl

NBO analysis can reveal the stability of a molecule arising from these interactions. icm.edu.pl For example, it can quantify the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). wikipedia.orgresearchgate.net This information is valuable for understanding the stereo-electronic interactions that influence the conformation and reactivity of molecules like this compound.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of molecules over time. arxiv.orgnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the flexibility and accessible conformations of a molecule. nih.govbiorxiv.org This is particularly important for understanding how a molecule's shape can influence its interactions with other molecules.

Conformational analysis helps to identify the stable arrangements of atoms in a molecule and the energy barriers between them. biorxiv.org For flexible molecules like this compound, which has a butoxy side chain, understanding the preferred conformations is crucial for predicting its physical and chemical properties. Recent advancements have combined MD with machine learning techniques to more efficiently analyze conformational dynamics. arxiv.org

Prediction of Physicochemical Descriptors Related to Molecular Partitioning

The partitioning of a molecule between different phases, such as water and an organic solvent, is a critical physicochemical property, particularly in the context of its environmental fate and biological activity. This property is quantified by the partition coefficient (log P). mdpi.com

Various computational methods are used to predict log P and other related molecular descriptors. researchgate.net These methods are essential for creating large-scale quantitative structure-activity relationship (QSAR) models that can predict the properties of new compounds without the need for experimental measurements. researchgate.net For instance, the lipophilicity of N-alkoxyphenylhydroxynaphthalenecarboxamides, which are derivatives of alkoxy-anilines, has been shown to be a key determinant of their biological activity. mdpi.com

Theoretical Studies on Electrochemical Behavior

Theoretical studies play a significant role in understanding the electrochemical behavior of molecules, such as their oxidation and reduction potentials. rsc.org The electrochemical properties of polyaniline and its derivatives, for example, are influenced by the electronic effects of substituents on the aniline ring. rsc.org Alkoxy groups, like the butoxy group in this compound, can decrease the oxidation potential of the corresponding polymer. rsc.org

Cyclic voltammetry is an experimental technique often used to study the redox properties of these compounds, and theoretical calculations can help to interpret the results. researchgate.netresearchgate.net For instance, theoretical models can predict the redox potentials and provide insights into the electron transfer mechanisms involved in the electrochemical processes. researchgate.net

Coordination Chemistry and Ligand Design

Synthesis of Ligands Incorporating 2-Butoxyaniline Moieties

The primary amino group and the alkoxy substituent of this compound make it a valuable precursor in the synthesis of more complex ligand systems, particularly Schiff bases. Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). semanticscholar.org This reaction creates an imine or azomethine group (-C=N-), which is a key coordination site in many ligands. semanticscholar.org

Ligands incorporating the this compound moiety are often synthesized to create polydentate systems, where multiple donor atoms from the same ligand can bind to a central metal ion. libretexts.org For instance, Schiff base ligands can be designed to be bidentate, tridentate, or even tetradentate, depending on the other functional groups present in the aldehyde or ketone reactant. nih.govajol.info The synthesis of these ligands is a foundational step in exploring their coordination chemistry.

A common synthetic route involves the reaction of this compound with an aldehyde, such as salicylaldehyde (B1680747) or a derivative, to form a Schiff base ligand. The resulting ligand possesses donor atoms, typically nitrogen from the imine group and oxygen from a hydroxyl group, which can then chelate to a metal ion.

Complex Formation with Transition Metal Ions

Ligands derived from this compound readily form complexes with a variety of transition metal ions. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. jocpr.com The resulting metal complexes can be isolated as stable, often colored, crystalline solids. The nature of the metal ion and the specific structure of the ligand dictate the stoichiometry and geometry of the resulting complex. nih.govajol.info

The study of these complexes is crucial as they bridge the gap between simple organic molecules and functional inorganic materials, with potential applications in various fields. nih.gov

Structural Characterization of Metal Complexes

The structural elucidation of these metal complexes is carried out using a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. semanticscholar.org

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. nih.gov The formation of a coordinate bond between the ligand and the metal ion often results in a noticeable shift in the vibrational frequencies of the functional groups involved in coordination. For example, a shift in the ν(C=N) (imine) stretching frequency in the IR spectrum of the complex compared to the free ligand is strong evidence of the nitrogen atom's involvement in coordination. semanticscholar.orgnih.gov Similarly, shifts in the frequencies of other potential donor groups, like phenolic -OH or etheric C-O-C, can confirm their participation in bonding to the metal ion. nih.gov

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which can help in deducing the geometry of the coordination sphere. ajol.infojocpr.com The spectra of the complexes often show bands that are not present in the free ligand, which can be assigned to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. ajol.inforesearchgate.net

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which in turn helps in ascertaining the oxidation state and the spin state of the central metal ion, providing further clues about the coordination environment. ajol.infojocpr.com

The following table summarizes the characterization data for a representative set of transition metal complexes derived from Schiff base ligands.

| Metal Ion | Complex Stoichiometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) | Proposed Geometry |

| Co(II) | [Co(L)₂(H₂O)₂] | 4.25 - 4.29 | Shifted | Tetrahedral/Octahedral |

| Ni(II) | [Ni(L)₂(H₂O)₂] | ~3.83 | Shifted | Tetrahedral |

| Cu(II) | [Cu(L)₂(H₂O)₂] | ~1.76 | Shifted | Distorted Octahedral |

| Mn(II) | [Mn(L)₂(H₂O)₂] | 5.12 - 5.4 | Shifted | Tetrahedral/Octahedral |

| Fe(III) | [Fe(L)Cl(H₂O)]Cl₂ | - | Shifted | Octahedral |

Note: 'L' represents a generic bidentate Schiff base ligand. The data is compiled from typical findings in the literature. semanticscholar.orgajol.infoekb.eg

Coordination Modes and Proposed Geometries

Based on the collective data from various characterization techniques, the coordination modes of the ligands and the geometries of the metal complexes can be proposed. Schiff base ligands derived from this compound often act as bidentate or polydentate ligands.

In many cases, the Schiff base coordinates to the metal ion through the nitrogen atom of the azomethine group and an oxygen atom from a deprotonated hydroxyl group, forming a stable chelate ring. semanticscholar.org Depending on the metal ion's coordination number and the stoichiometry of the complex, various geometries can be adopted.

For instance, with a bidentate ligand (L), a metal ion like Cu(II) might form a square planar or a distorted octahedral complex of the type [Cu(L)₂] or [Cu(L)₂(H₂O)₂]. Similarly, Co(II) and Ni(II) can form tetrahedral or octahedral complexes. semanticscholar.orgajol.info The presence of other ligands, such as water molecules or anions from the metal salt, in the coordination sphere also influences the final geometry. researchgate.net Spectroscopic and magnetic data are key to proposing these geometries. For example, electronic spectra showing specific d-d transitions and magnetic moments corresponding to a certain number of unpaired electrons can strongly suggest an octahedral or tetrahedral environment for the metal ion. ajol.infojocpr.com

Role in Biomimetic Systems and Catalysis

The coordination complexes of transition metals with ligands derived from this compound have shown potential in the field of biomimetic chemistry and catalysis. ijcce.ac.ir Biomimetic chemistry aims to mimic biological processes, particularly the function of metalloenzymes, using synthetic molecules. ijcce.ac.ir Many enzymes contain a metal ion at their active site, and the catalytic activity is intricately linked to the coordination environment of this metal. d-nb.info

Copper complexes, for example, have been studied as mimics for copper-containing enzymes like tyrosinase and galactose oxidase. d-nb.info These enzymes catalyze oxidation reactions, and synthetic copper complexes with appropriate ligands can also exhibit catalytic activity in the oxidation of various substrates. The design of the ligand is crucial in tuning the redox potential of the metal center and providing a suitable environment for the catalytic cycle.

The development of such biomimetic catalysts is an active area of research, with the goal of creating efficient and selective catalysts for chemical transformations. ijcce.ac.iruniversiteitleiden.nl The ability to systematically modify the ligand structure, for instance by changing the substituents on the aniline (B41778) or aldehyde precursors, allows for the fine-tuning of the catalytic properties of the resulting metal complexes.

Polymer Science and Functional Materials Development

Synthesis and Electrochemical Behavior of Poly-2-butoxyaniline

Poly-2-butoxyaniline is commonly synthesized through chemical or electrochemical polymerization methods. nih.gov Electrochemical synthesis, in particular, offers advantages such as producing a "pure" polymer that does not require separation from a complex mixture of monomers, oxidants, and solvents. nih.gov The properties of the resulting polymer are highly dependent on experimental conditions, including temperature, time, solvent, and the nature and concentration of reagents. rsc.org

Redox Activity and Oxidation Potentials

Poly-2-butoxyaniline, like other polyaniline derivatives, displays redox activity, meaning it can be reversibly oxidized and reduced. researchgate.netconicet.gov.ar This process involves electron transfer and is typically observed through techniques like cyclic voltammetry, which reveals the oxidation and reduction peaks of the polymer. mdpi.com The introduction of the butoxy group at the ortho position influences the electronic properties of the aniline (B41778) monomer and, consequently, the redox behavior of the resulting polymer.

The oxidation potential is a key parameter in understanding the electrochemical behavior of these polymers. It represents the tendency of a species to be oxidized. libretexts.org Generally, electron-donating groups, such as the butoxy group, are expected to lower the oxidation potential by stabilizing the resulting radical cation. rsc.org However, steric effects from the bulky butoxy group can counteract this electronic effect, leading to a gradual increase in the oxidation potential as the alkyl chain length in alkoxy-substituted anilines increases. rsc.org Despite this, the oxidation potentials of substituted polyaniline derivatives are typically lower than that of unsubstituted polyaniline, indicating they are more easily oxidized. rsc.org For instance, poly-2-butoxyaniline exhibits oxidation peaks corresponding to the transition from the fully reduced leucoemeraldine state to the partially oxidized emeraldine (B8112657) state, and further to the fully oxidized pernigraniline state. rsc.orgconicet.gov.ar

Table 1: Oxidation Potentials of Selected Polyaniline Derivatives

| Polymer | First Oxidation Potential (V vs. Ag/AgCl) | Second Oxidation Potential (V vs. Ag/AgCl) | Reference |

| Polyanthranilic Acid | 0.12 | 0.65 | rsc.org |

| Polyaniline (PANI) | 0.23 | - | rsc.org |

| This table presents the oxidation potentials for the first and second redox transitions of selected polyaniline derivatives. |

Factors Influencing Polymerization Rate and Morphology

Several factors have a significant impact on the rate of polymerization and the morphology of the resulting poly-2-butoxyaniline. These include:

Monomer and Initiator Concentration: Increasing the concentration of the monomer generally leads to a higher polymerization rate and can affect the particle size of the polymer. numberanalytics.com Similarly, a higher initiator concentration can increase the polymerization rate. numberanalytics.com

Temperature: Temperature influences the rate of initiator decomposition and monomer diffusion, thereby affecting both the polymerization rate and the final particle size. numberanalytics.com

Solvent Quality: The choice of solvent is crucial as it affects the solubility of both the monomer and the polymer, which in turn influences particle size and morphology. numberanalytics.com

Substituent Effects: The presence and nature of substituents on the aniline ring play a critical role. The polymerization rate of aniline derivatives with two alkoxy groups decreases as the length of the substituent chain increases. rsc.org A slow polymerization rate can lead to an agglomerated morphology as polymer nuclei have more time to diffuse to heterogeneous nucleation sites, such as the container walls. rsc.org

Additives: Stabilizers and surfactants can be used to control particle size and prevent aggregation during polymerization. numberanalytics.com

The final morphology of the polymer, whether granular, film-like, or porous, is a direct consequence of these interacting factors. rsc.orgvot.pl

Electrical Conductivity and Charge Transport Mechanisms in Polymeric Derivatives

The electrical conductivity of poly-2-butoxyaniline and its derivatives is a key property for their application in electronic devices. The presence of the butoxy group at the ortho position generally results in a decrease in electrical conductivity compared to unsubstituted polyaniline. nih.govrsc.org This is attributed to the electronic effect of the alkoxy group and potential steric hindrance that can lead to a more twisted polymer chain with a lower degree of conjugation. rsc.org

Charge transport in these conducting polymers is a complex process. tsijournals.com It is generally understood to occur through two primary mechanisms: intra-chain transport along the conjugated polymer backbone and inter-chain hopping between adjacent polymer chains. researchgate.net The efficiency of charge transport is influenced by factors such as the degree of conjugation, the extent of doping, and the packing of the polymer chains. linkenergy.org In some cases, charge transport can be described by a variable range hopping (VRH) model. tsijournals.com The conductivity of these polymers can also be frequency-dependent, with higher conductivity observed at higher frequencies, suggesting the presence of localized charge carriers. tsijournals.com

Integration of 2-Butoxyaniline Scaffolds into Optoelectronic Materials

The unique properties of this compound make it a valuable building block for the development of novel optoelectronic materials. avantorsciences.com The integration of this compound scaffolds into conjugated polymer systems can be used to tune their electronic and optical properties for specific applications. For example, the incorporation of such scaffolds can influence the energy levels (HOMO and LUMO) and the band gap of the resulting materials, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netlnu.edu.cn

Research has shown that the introduction of specific functional groups can enhance the performance of these materials. For instance, combining a metalloporphyrin core with other moieties in the same scaffold has been explored for optoelectronic applications. csic.es

Development of Perylene (B46583) Diimide Derivatives for Electronic Applications

Perylene diimide (PDI) derivatives are a class of n-type organic semiconductors known for their high electron affinity, excellent photochemical and thermal stability, and good electrochemical performance. rroij.comrroij.com These properties make them highly suitable for a range of electronic applications, including organic field-effect transistors (OFETs), OLEDs, and solar cells. rroij.comnih.gov

This compound can be used in the synthesis of novel PDI derivatives. For example, N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI) has been synthesized through the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with 4-butoxyaniline (B1265475). rroij.comrroij.com The introduction of the butoxy-phenyl group at the imide positions of the perylene core can improve the solubility of the PDI derivative without significantly altering its fundamental electronic properties. liverpool.ac.uk

The electrochemical properties of PDI derivatives are characterized by two reversible one-electron reduction processes, corresponding to the formation of a radical anion and then a dianion. rroij.comdergipark.org.tr These properties are crucial for their function as electron-accepting and electron-transporting materials in electronic devices. rroij.comrroij.com

Research on Functionalized Derivatives and Structural Analogues

N-Alkoxyphenylhydroxynaphthalenecarboxanilides: Design and Synthesis

A notable area of research involving 2-butoxyaniline is the design and synthesis of N-alkoxyphenylhydroxynaphthalenecarboxanilides. These compounds are investigated for their potential as antimicrobial and antimycobacterial agents. Current time information in Bangalore, IN. They are considered cyclic analogues of salicylanilides, which are known to inhibit various enzymatic systems in bacteria. Current time information in Bangalore, IN.

In one study, this compound was used as a starting material to synthesize a specific derivative, N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide. Current time information in Bangalore, IN. The synthesis from 1 gram of this compound yielded a product with a boiling point of 133–135 °C at 10 mmHg. Current time information in Bangalore, IN. This particular compound demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis than the standard drug rifampicin. Current time information in Bangalore, IN. Further screening of the most potent compounds from this class on THP-1 cells showed no significant lethal effects, indicating a favorable cytotoxicity profile. Current time information in Bangalore, IN.

| Starting Material | Product | Yield | Boiling Point (bp) |

| This compound (1g) | N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | 68% | 133–135 °C (10 mmHg) |

Table 1: Synthesis of an N-Alkoxyphenylhydroxynaphthalenecarboxanilide derivative from this compound. Current time information in Bangalore, IN.

Azo-Compounds and Chromophores

Aromatic amines are fundamental precursors in the synthesis of azo dyes, and this compound is identified as an intermediate in the creation of these compounds. ontosight.aisolubilityofthings.com Azo dyes, characterized by the functional group (-N=N-), represent the largest class of synthetic colorants. nih.gov The general synthesis involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or another aniline (B41778) derivative. nih.govunb.ca

As an aniline derivative, this compound can be diazotized using a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. unb.ca This unstable intermediate is then reacted with a suitable coupling component to produce a water-insoluble azo dye. google.com The specific structure of the final azo compound and its resulting color depend on the choice of the coupling partner. unb.ca The butoxy group on the aniline ring modifies the electronic properties and solubility of the resulting dye molecule.

Research on the electropolymerization of 2-alkoxyanilines, including this compound, has demonstrated the formation of electrochromic polymers. researchgate.net Cycling the potential of an electrode in a solution containing this compound produces distinct color changes, shifting from yellow in the reduced state to green and then to blue-violet upon oxidation, a behavior characteristic of polyaniline-type chromophores. researchgate.net

Quinoxaline-Based Derivatives

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities. sapub.orgresearchgate.net The most common and classic method for synthesizing the quinoxaline (B1680401) core is the condensation reaction between an aromatic 1,2-diamine (like an o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.govmdpi.com This reaction is versatile and can be catalyzed by various reagents, including mild acids. sapub.orgmdpi.com

While direct synthesis of quinoxalines starting from this compound (which is not a 1,2-diamine) is not the standard route, substituted anilines are used to create functionalized quinoxaline derivatives. Research has shown that alkoxy-substituted aminoquinoxalines can be synthesized through the reaction of a quinoxaline core with various alkoxy-substituted aryl amines. researchgate.net In one such study, 4-butoxyaniline (B1265475) was reacted with a quinoxaline compound in dimethyl sulfoxide (B87167) (DMSO) at 130°C to produce the corresponding aminoquinoxaline derivative. researchgate.net This demonstrates that the butoxyaniline moiety can be introduced as a substituent onto a pre-existing heterocyclic ring system.

Imidazolium (B1220033) Salts and Related Heterocyclic Systems

Imidazolium salts (IMSs) are a well-known class of ionic liquids and have been investigated for various applications, including as antimicrobial agents. oatext.comnih.gov The synthesis of these salts typically involves the quaternization of an N-substituted imidazole (B134444) with an alkyl or aryl halide. researchgate.netorientjchem.org For instance, unsymmetrically substituted imidazolium salts can be prepared by reacting a 1-substituted imidazole with a variously substituted benzyl (B1604629) halide. researchgate.net Another modern approach involves the direct aryl quaternization of N-substituted imidazoles using arylboronic acids, a method noted for its tolerance of a broad range of functional groups. rsc.org

Although these general synthetic routes are well-established for creating diverse imidazolium salts, the use of this compound as a direct precursor in the synthesis of imidazolium salts or related heterocyclic systems is not prominently featured in the reviewed literature. The synthesis generally starts from an imidazole ring, which is then functionalized. researchgate.netrsc.org

Aziridine Scaffolds in Asymmetric Synthesis

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis, particularly for creating complex, nitrogen-containing molecules. mdpi.com A significant advancement in this area is the development of asymmetric, multicomponent reactions to produce chiral aziridines.

One highly effective method is the Brønsted acid-catalyzed aza-Darzens reaction. researchgate.netnih.gov Research has shown that a multicomponent reaction involving an aldehyde, an alkyl diazoacetate, and an aniline derivative can produce N-aryl-cis-aziridine carboxylate esters in high yields and with excellent stereoselectivity. researchgate.netresearchgate.net In this specific reaction, the choice of the aniline component is critical. Studies have highlighted that the use of ortho-tert-butoxyaniline, a structural isomer of this compound, is important for achieving high enantiomeric excesses (ee's), often exceeding 90%. researchgate.netnih.gov The bulky ortho-alkoxy group plays a key role in controlling the stereochemical outcome of the transformation. researchgate.net This reaction provides optically active cis-aziridines that are precursors to valuable compounds. researchgate.netnih.gov

| Aniline Derivative | Reaction Type | Key Feature | Product | Yield | Enantiomeric Excess (ee) |

| ortho-tert-Butoxyaniline | Aza-Darzens Reaction | Brønsted Acid Catalysis | N-(2-tert-butoxyphenyl)-cis-aziridines | 61–98% | >90% |

Table 2: Asymmetric Synthesis of Aziridines using an ortho-Alkoxyaniline. researchgate.netnih.govresearchgate.net

Compounds with Potential for Alkylating Properties in Chemical Research

Alkylating agents are reactive compounds capable of introducing an alkyl group to other molecules, often by forming a covalent bond with an electron-rich atom. nih.govresearchgate.net In medicine, they are a major class of anticancer drugs that exert their effect by alkylating DNA, which interferes with cancer cell replication. researchgate.netslideshare.net The synthesis of these agents varies widely depending on the desired structure, with examples including nitrogen mustards, nitrosoureas, and alkyl sulfonates. nih.govslideshare.net

These agents can be classified based on their reaction mechanism, such as SN1 or SN2 type reactions with biological molecules. nih.gov Modern alkylating agents used in organic synthesis include traditional reagents like alkyl halides and sulfonate esters, as well as alternatives like oxonium salts and diazomethane. arkat-usa.org

While derivatives of this compound, such as 4-diethylaminoethoxycarbonyl-2-butoxyaniline hydrochloride, have been synthesized as intermediates for compounds targeting specific biological receptors, their development as general alkylating agents for chemical research is not a primary focus in the surveyed literature. google.com The research on this compound derivatives has been more directed towards creating molecules with specific steric or electronic properties for applications in areas like dyes and pharmaceuticals rather than for their reactivity as alkylating agents. ontosight.aigoogle.com

Environmental Fate and Degradation of 2 Butoxyaniline

Environmental Contexts and Remediation Strategies

Aromatic amines enter the environment as by-products of various industrial activities, including the manufacturing of dyes, pesticides, and pharmaceuticals, and through the microbial transformation of certain herbicides in soil. Their nih.govresearchgate.net presence in soil and groundwater necessitates the development of effective remediation strategies.

Bior sustainability-directory.comemediation, which harnesses the metabolic capabilities of microorganisms, is a promising and environmentally friendly approach for cleaning up sites contaminated with aromatic amines. This researchgate.netlongdom.orgcan be accomplished through several methods:

Bioaugmentation: This strategy involves introducing specific, highly effective microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants. For e battelle.orgxample, soil slurry bioreactors have been used to successfully treat aniline-contaminated soil, with degradation optimized by adjusting pH and adding acclimated bacterial populations.

tandfonline.comtandfonline.comLandfarming: In this process, contaminated soil is excavated and tilled into the ground surface to stimulate aerobic microbial activity. Treatability studies have shown that this can be effective for aniline (B41778), although high concentrations can be toxic to microbes, and abiotic losses through volatilization can also play a role.

battelle.orgMycoremediation: This involves using fungi to break down contaminants. Filamentous fungi from genera like Aspergillus and Cladosporium have demonstrated the ability to detoxify aromatic amines through N-acetylation, reducing their phytotoxicity and making them valuable candidates for bioremediation.

nih.govlongdom.orgRhizoremediation: This approach utilizes the synergistic relationship between plants and rhizosphere-associated microorganisms to degrade pollutants. The plant roots provide a favorable environment for microbial growth, and the microbes, in turn, break down the contaminants. This researchgate.nettechnique is particularly promising for pollutants like aromatic amines.

The effectiveness of these biotic strategies is influenced by abiotic factors such as temperature, pH, and water content, which must be optimized for microbial activity.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation and Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are paramount for separating 2-butoxyaniline from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods due to their high resolution and sensitivity. u-pariscite.fr

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. In reversed-phase HPLC (RP-HPLC), the most common mode for this type of analyte, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The lipophilic butoxy group and the aromatic ring of this compound result in significant retention on common C18 columns. Detection is typically achieved using a UV detector, as the aniline (B41778) moiety possesses a strong chromophore. Method development often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradients) and pH to achieve optimal separation and peak shape. nih.govtheseus.fi

Gas Chromatography (GC) GC is highly effective for the analysis of volatile and thermally stable compounds. This compound can be readily analyzed by GC, often employing a capillary column with a nonpolar or medium-polarity stationary phase. publications.gc.ca The choice of the stationary phase is critical for resolving isomers or other related aromatic amines. For instance, a nonpolar DB-1 column can be used for initial separation based on boiling points. researchgate.net A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like anilines, minimizing interferences. epa.gov Gas chromatographic analysis has been successfully used to monitor reaction mixtures in the synthesis of alkoxyanilines, confirming the presence and purity of the product. google.com

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. theseus.fi |

| Stationary Phase | Commonly octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970). | Fused silica capillary columns with phases like polydimethylsiloxane (B3030410) (e.g., DB-1) or polyethylene (B3416737) glycol. researchgate.net |